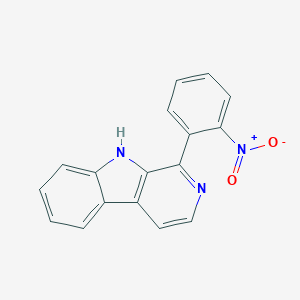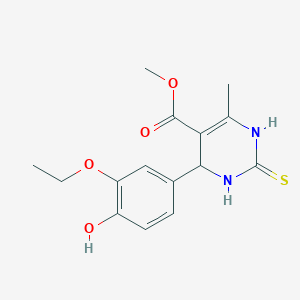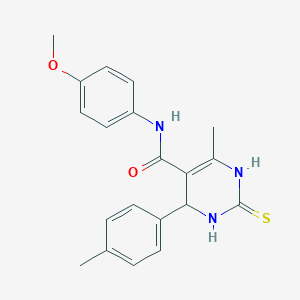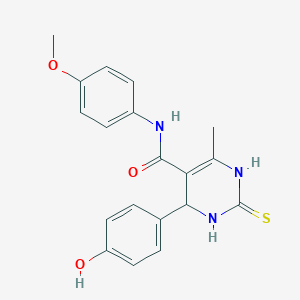
1-(2-nitrophenyl)-9H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-nitrophenyl)-9H-beta-carboline is a chemical compound that belongs to the beta-carboline family. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of 1-(2-nitrophenyl)-9H-beta-carboline is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. It has also been shown to modulate the activity of ion channels and receptors, including the NMDA receptor and the voltage-gated sodium channel.
Biochemical and physiological effects:
1-(2-nitrophenyl)-9H-beta-carboline has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In vivo studies have shown that it can modulate the activity of various neurotransmitter systems and produce anxiolytic and antidepressant effects.
実験室実験の利点と制限
The advantages of using 1-(2-nitrophenyl)-9H-beta-carboline in lab experiments include its potential applications in various fields of scientific research, its relatively simple synthesis method, and its ability to modulate the activity of various neurotransmitter systems. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 1-(2-nitrophenyl)-9H-beta-carboline. These include further studies on its potential applications in medicinal chemistry, pharmacology, and neuroscience, as well as studies on its mechanism of action and potential toxicity. Other future directions include the development of new synthesis methods and the investigation of its potential as a therapeutic agent for various diseases.
合成法
The synthesis of 1-(2-nitrophenyl)-9H-beta-carboline involves the condensation of 2-nitrophenylhydrazine with 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid ethyl ester. This reaction is catalyzed by acetic acid, and the resulting product is purified by recrystallization. The yield of the synthesis method is approximately 60%.
科学的研究の応用
1-(2-nitrophenyl)-9H-beta-carboline has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied as a potential ligand for various receptors, including the GABA-A receptor, the 5-HT2A receptor, and the sigma-1 receptor. In neuroscience, it has been studied for its potential effects on neuronal activity and synaptic plasticity.
特性
分子式 |
C17H11N3O2 |
|---|---|
分子量 |
289.29 g/mol |
IUPAC名 |
1-(2-nitrophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)15-8-4-2-6-13(15)16-17-12(9-10-18-16)11-5-1-3-7-14(11)19-17/h1-10,19H |
InChIキー |
MJEDJPFIVVQSGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)






![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)

![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)